molecular formula C11H9ClN4O B15134822 2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol

2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol

Cat. No.: B15134822
M. Wt: 248.67 g/mol
InChI Key: NDNNYDRNWPISJA-NTUHNPAUSA-N
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Description

2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol is an organic compound that features a phenol group and a hydrazineylidene moiety attached to a chloropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol typically involves the reaction of 6-chloropyridazine-3-carbaldehyde with 2-hydrazinylphenol under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with the mixture being heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the hydrazineylidene moiety can participate in redox reactions. The compound’s ability to chelate metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol is unique due to its specific combination of a phenol group and a hydrazineylidene moiety attached to a chloropyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9ClN4O

Molecular Weight

248.67 g/mol

IUPAC Name

2-[(E)-[(6-chloropyridazin-3-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C11H9ClN4O/c12-10-5-6-11(16-14-10)15-13-7-8-3-1-2-4-9(8)17/h1-7,17H,(H,15,16)/b13-7+

InChI Key

NDNNYDRNWPISJA-NTUHNPAUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NN=C(C=C2)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NN=C(C=C2)Cl)O

Origin of Product

United States

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